molecular formula C10H13B B1524620 1-(Bromomethyl)-3-isopropylbenzene CAS No. 75369-42-5

1-(Bromomethyl)-3-isopropylbenzene

Cat. No. B1524620
CAS RN: 75369-42-5
M. Wt: 213.11 g/mol
InChI Key: GYFDUIHVBNYYFE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-isopropylbenzene is a compound that consists of a benzene ring substituted with a bromomethyl group and an isopropyl group . It is used as an intermediate for organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of bromine or bromine-containing reagents . The bromination reaction is a common method for introducing bromomethyl groups .


Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-3-isopropylbenzene includes a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms, with alternating single and double bonds .


Chemical Reactions Analysis

The bromomethyl group in 1-(Bromomethyl)-3-isopropylbenzene can undergo various reactions. For example, it can participate in substitution reactions, where the bromine atom is replaced by another atom or group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-(Bromomethyl)-3-isopropylbenzene depend on its molecular structure. Factors such as hardness, topography, and hydrophilicity can affect its interactions with other substances .

Scientific Research Applications

  • Synthesis and Characterisation of Isomeric Derivatives

    • Field : Organic Chemistry
    • Application : Bromo-substituted precursors, like bromopyrenes, serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
    • Method : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research . Specifically, the synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
    • Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
  • Bromomethylation of Thiols

    • Field : Organic Chemistry
    • Application : Bromomethyl sulfides can be used as useful building blocks .
    • Method : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr .
    • Results : The study does not provide specific results or outcomes .
  • Bromothymol Blue

    • Field : Chemistry
    • Application : Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Method : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
  • Benzyl Bromide

    • Field : Organic Chemistry
    • Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
    • Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
    • Results : The study does not provide specific results or outcomes .
  • Continuous Photochemical Benzylic Bromination

    • Field : Green Chemistry
    • Application : This research focuses on the development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode .
    • Method : The study reports the optimization of the bromine generator, which enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor .
    • Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Material Chemistry
    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
    • Method : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
    • Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

Safety And Hazards

Safety data sheets indicate that bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and can be harmful if inhaled or swallowed .

Future Directions

Research on bromomethyl compounds is ongoing, with potential applications in various scientific domains. The synthesis and functionalisation strategies of these compounds are being advanced, unlocking new possibilities for their utilisation .

properties

IUPAC Name

1-(bromomethyl)-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFDUIHVBNYYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276081
Record name 1-(Bromomethyl)-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-isopropylbenzene

CAS RN

75369-42-5
Record name 1-(Bromomethyl)-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75369-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-(propan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mondal, M Díaz-Ruiz, F Deufel, F Maseras… - Chem, 2023 - cell.com
The regioselective C–H activation of arenes remains one of the most promising techniques for accessing highly important functionalized motifs. Such functionalizations can generally be …
Number of citations: 5 www.cell.com

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